

In-Silico Modeling and Reactivity of 2-(Cyanomethylthio)acetic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Cyanomethylthio)acetic acid

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This guide provides a comparative analysis of the predicted reactivity and reaction pathways of **2-(Cyanomethylthio)acetic acid**, a key intermediate in the synthesis of the cephalosporin antibiotic Cefmetazole.^{[1][2]} Due to the limited availability of specific in-silico and experimental data for **2-(Cyanomethylthio)acetic acid**, this guide leverages data on the closely related and well-studied compound, thioglycolic acid, as a primary alternative for comparison. The predicted reactions are based on established principles of thioether and carboxylic acid chemistry.

Physicochemical Properties for In-Silico Modeling Input

A summary of key physicochemical properties for **2-(Cyanomethylthio)acetic acid** and the comparative compound, thioglycolic acid, is presented below. These parameters are fundamental for developing accurate in-silico models of their respective reactions.

Property	2-(Cyanomethylthio)acetic acid	Thioglycolic Acid (Alternative)	Data Source
Molecular Formula	C4H5NO2S	C2H4O2S	[1],[3]
Molecular Weight	131.15 g/mol	92.12 g/mol	[1],[3]
pKa	~3.37 (Predicted)	3.83	[2],[3]
Boiling Point	329°C	123°C (at 29 mmHg)	[2]
Density	1.358 g/cm ³	1.325 g/cm ³	[2],[3]
Solubility	Slightly soluble in DMSO and Methanol	Miscible with polar organic solvents	[2],[3]

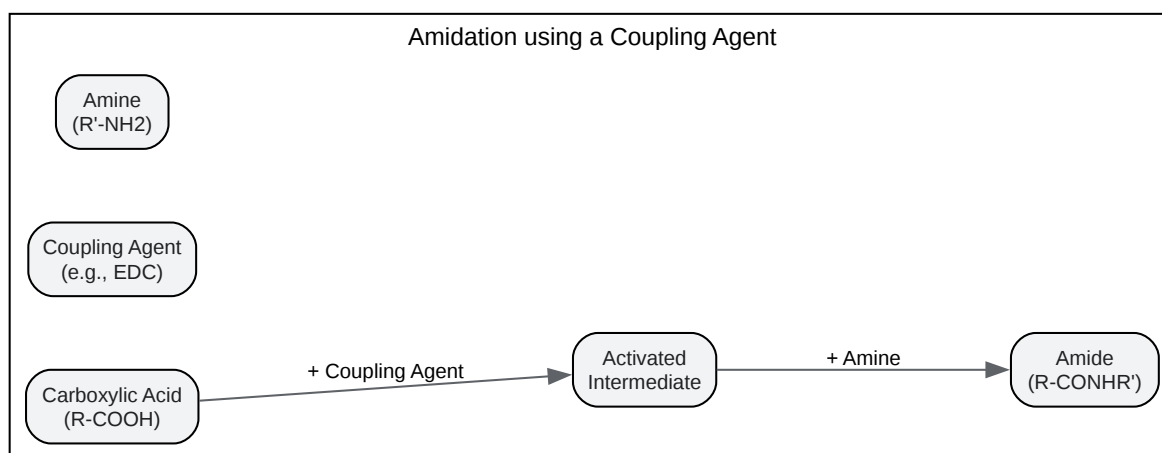
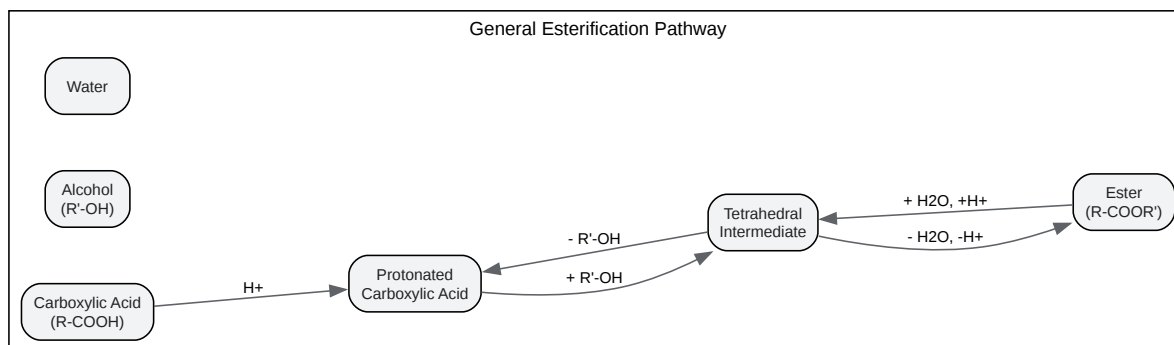
Predicted Reaction Pathways and Comparison

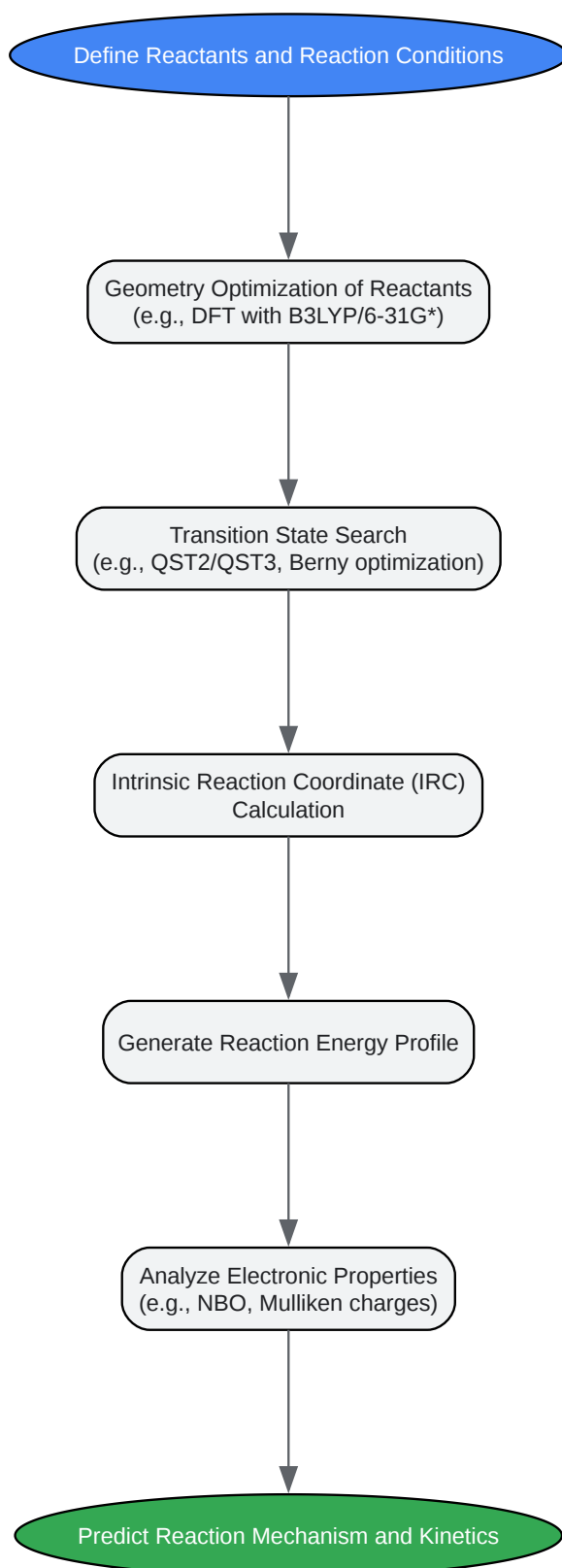
Based on the functional groups present (a carboxylic acid and a thioether with an adjacent electron-withdrawing nitrile group), **2-(Cyanomethylthio)acetic acid** is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the thioether linkage and the cyanomethyl group may influence the reactivity of the carboxylic acid and introduce potential for side reactions.

Thioglycolic acid, containing a thiol and a carboxylic acid group, serves as a useful comparison to highlight the influence of the S-substituent.[3]

Esterification

The esterification of carboxylic acids is a common and well-studied reaction, typically catalyzed by a strong acid.[4] The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.





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